
N-(5-chloro-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as NCL-1, is a sulfonamide-based compound that has been widely studied for its potential use in various scientific research applications. The compound is synthesized through a multi-step process and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of NCL-1 is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. Specifically, NCL-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX activity leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
NCL-1 has been shown to have several biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-angiogenic properties, NCL-1 has been shown to inhibit the growth of certain bacteria and fungi. NCL-1 has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using NCL-1 in lab experiments is its potency and specificity. NCL-1 has been shown to have a high level of activity against cancer cells and other disease targets, which makes it a valuable tool for studying the underlying mechanisms of these diseases. However, one of the limitations of using NCL-1 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving NCL-1. One area of focus is the development of new synthetic methods for producing NCL-1 with higher yields and improved purity. Another area of research is the investigation of the potential use of NCL-1 in combination with other drugs for the treatment of various diseases. Finally, there is a need for further studies to elucidate the mechanism of action of NCL-1 and to identify potential new targets for its use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of NCL-1 involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. This results in the formation of an intermediate, which is subsequently treated with ammonia to yield NCL-1. The overall yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
NCL-1 has been studied extensively for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that NCL-1 has potent anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. In addition, NCL-1 has been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenic diseases.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-14(21-3)15(8-10)22(18,19)17-12-9-11(16)5-7-13(12)20-2/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZSARZTNRBCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

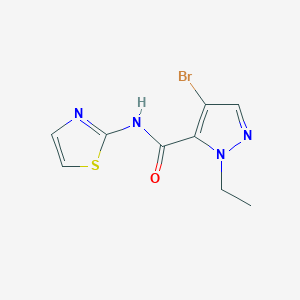
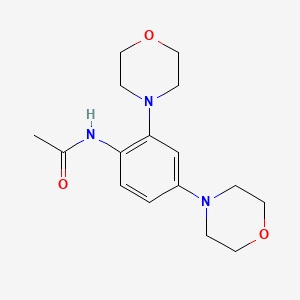
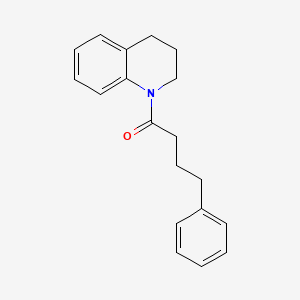
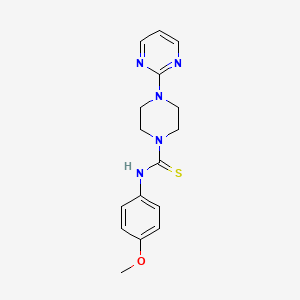

![4-[(4-bromobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5813182.png)
![N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5813192.png)
![5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5813196.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5813205.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5813232.png)

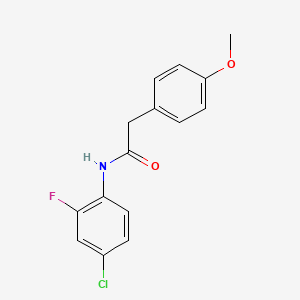
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)